molecular formula C8H15NO2 B13550321 Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate

Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate

Cat. No.: B13550321
M. Wt: 157.21 g/mol
InChI Key: OCKLEGZWORQWHZ-RNFRBKRXSA-N
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Description

Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate typically involves the reaction of 4-methylpyrrolidine with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivative.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetate can be compared with other similar compounds such as:

    Methyl 2-((3R,4R)-4-methylpyrrolidin-3-yl)acetate: This stereoisomer has different spatial arrangement of atoms, leading to different biological activities and properties.

    Methyl 2-((3S,4S)-4-ethylpyrrolidin-3-yl)acetate: The presence of an ethyl group instead of a methyl group can significantly alter the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-7(6)3-8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

OCKLEGZWORQWHZ-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1CC(=O)OC

Canonical SMILES

CC1CNCC1CC(=O)OC

Origin of Product

United States

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